molecular formula C12H19N3O4S B12791958 6-(2-Amino-2-methylpropionamido)penicillanic acid CAS No. 38402-49-2

6-(2-Amino-2-methylpropionamido)penicillanic acid

Cat. No.: B12791958
CAS No.: 38402-49-2
M. Wt: 301.36 g/mol
InChI Key: QRXBACILKXKZHO-GKROBHDKSA-N
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Description

6-(2-Amino-2-methylpropionamido)penicillanic acid is a derivative of penicillanic acid, which forms the core structure of penicillin antibiotics. This compound is notable for its role in the synthesis of various β-lactam antibiotics, which are crucial in combating bacterial infections. The presence of the 2-amino-2-methylpropionamido group enhances its chemical properties, making it a valuable intermediate in pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-2-methylpropionamido)penicillanic acid typically involves the acylation of 6-aminopenicillanic acid with 2-amino-2-methylpropionic acid. The reaction is usually carried out in an aqueous medium with a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining the temperature at around 0-5°C to prevent side reactions and degradation of the β-lactam ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of protective groups and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-2-methylpropionamido)penicillanic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may alter its biological activity.

    Reduction: Reduction reactions can target the β-lactam ring, leading to ring opening and loss of antibiotic activity.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid degrading the β-lactam ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Open-chain amides.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

6-(2-Amino-2-methylpropionamido)penicillanic acid is extensively used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block for synthesizing novel β-lactam antibiotics.

    Biology: Used in studies to understand the mechanisms of antibiotic resistance.

    Medicine: Investigated for its potential to develop new antibiotics with improved efficacy and reduced resistance.

    Industry: Employed in the large-scale production of semisynthetic penicillins.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for cross-linking the peptidoglycan layers in bacterial cell walls. By binding to these proteins, 6-(2-Amino-2-methylpropionamido)penicillanic acid prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopenicillanic acid: The core structure of penicillin antibiotics.

    Amoxicillin: A widely used β-lactam antibiotic with a similar core structure but different side chains.

    Ampicillin: Another β-lactam antibiotic with a similar mechanism of action.

Uniqueness

6-(2-Amino-2-methylpropionamido)penicillanic acid is unique due to its specific side chain, which can be modified to create a variety of semisynthetic penicillins with different pharmacological properties. This flexibility makes it a valuable intermediate in the development of new antibiotics.

Properties

CAS No.

38402-49-2

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-amino-2-methylpropanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C12H19N3O4S/c1-11(2,13)10(19)14-5-7(16)15-6(9(17)18)12(3,4)20-8(5)15/h5-6,8H,13H2,1-4H3,(H,14,19)(H,17,18)/t5-,6+,8-/m1/s1

InChI Key

QRXBACILKXKZHO-GKROBHDKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)N)C(=O)O)C

Origin of Product

United States

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